molecular formula C16H24N2O2 B11653432 butyl N-(4-piperidin-1-ylphenyl)carbamate

butyl N-(4-piperidin-1-ylphenyl)carbamate

Cat. No.: B11653432
M. Wt: 276.37 g/mol
InChI Key: QISZUXNANQFOSU-UHFFFAOYSA-N
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Description

BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE typically involves the reaction of 4-(piperidin-1-yl)aniline with butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is explored for its potential use in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance and durability.

Mechanism of Action

The mechanism of action of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with the active sites of enzymes, inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The butyl carbamate moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but lacks the butyl carbamate moiety.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure with a tert-butyl group instead of a butyl group.

    4-N-phenylaminoquinoline: Contains a piperidine moiety but has a quinoline ring instead of a phenyl ring.

Uniqueness

BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is unique due to the presence of the butyl carbamate moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

butyl N-(4-piperidin-1-ylphenyl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-2-3-13-20-16(19)17-14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19)

InChI Key

QISZUXNANQFOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

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